- Method for producing high-purity rare sugar from sugar alcohol through photocatalytic reaction using titania, Japan, , ,

Cas no 50-99-7 (D(+)-Glucose)

D(+)-グルコースは、天然に存在する単糖の一種で、特にデキストロースとして知られる重要な生化学物質です。高い純度と安定性を特徴とし、生体エネルギー産生の主要基質として、細胞代謝研究や培養培地の調製に広く利用されています。光学活性を示すため、立体特異的反応の触媒や不斉合成の出発物質としても有用です。水への優れた溶解性と生体適合性を有し、医薬品添加剤や診断試薬の原料としても採用されています。結晶性が高く、保存性に優れている点が実験室用途で高く評価されています。

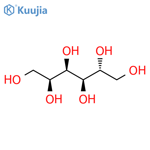

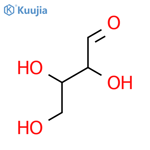

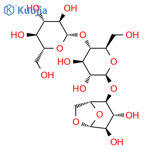

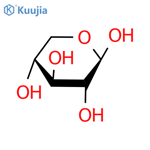

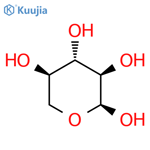

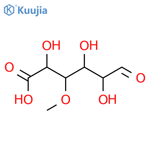

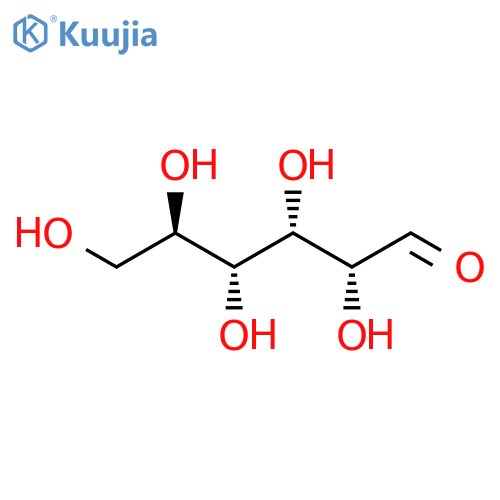

D(+)-Glucose structure

商品名:D(+)-Glucose

D(+)-Glucose 化学的及び物理的性質

名前と識別子

-

- (2R,3S,4R,5R)-2,3,4,5,6-Pentahydroxyhexanal

- 6-(HYDROXYMETHYL)OXANE-2,3,4,5-TETROL

- D-(+)-GLUCOSE

- D-GLUCOSE

- D-Glucose anhydrous

- DEXTROSE

- Anhydrous dextrose

- Candex

- D(+)-Glucose

- Hygienic standard for quaternary ammonium disinFectant

- D-(+) Glucose

- D(+)-GLUCOSE ANHYDROUS FOR BIOCHEMISTRY

- Dextrose anhydrate

- DEXTROSE(RG)

- DSEH-XGN DSEH-XGV

- GLUCOSE, D-(+)-(RG) PrintBack

- β-D-Glucose anhydrous

- Sodium chlorate

- D-(+)-Dextrose

- D(+)-Glucose, ACS reagent, anhydrous

- D-(+)-Glucose,Dextrose

- Glucopyranose

- Grape sugar

- Glucose

- D-Glucopyranose

- D-Glc

- Glucodin

- Meritose

- Clintose L

- Roferose ST

- CPC hydrate

- Clearsweet 95

- Staleydex 95M

- D-Glcp

- Glucopyranoside

- D-Glucopyranoside

- Glc

- (3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol

- Glucopyranose, D-

- (+)-Glucose

- DSSTox_CID_2910

- Glucose solution

- 2h-pyran-2,3,4,5-tetraol

- D-Glucopyranose, anhydrous

- glc-ring

- D-glucose-ring

- Cartose Cerelose

- Staleydex 130

- Glucose 40

- Meritose 200

- Glc-OH

- nchembio867-comp4

- Blood glucose

- Industrial glucose

- 26566-61-0

- D-mannose

- D-(+)-Galactose

- 15572-79-9

- Galactose

- Polymannose

- D-Galactose

- Glucose Powder

- Dextrose(Glucose)

-

- MDL: MFCD00063774

- インチ: 1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1

- InChIKey: WQZGKKKJIJFFOK-GASJEMHNSA-N

- ほほえんだ: O1C([H])([C@@]([H])([C@]([H])([C@@]([H])([C@@]1([H])C([H])([H])O[H])O[H])O[H])O[H])O[H]

- BRN: 1281608

計算された属性

- せいみつぶんしりょう: 180.06300

- どういたいしつりょう: 180.063

- 同位体原子数: 0

- 水素結合ドナー数: 5

- 水素結合受容体数: 6

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 151

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ぶんしりょう: 198.17

- トポロジー分子極性表面積: 110

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): -2.6

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.544g/cm3

- ゆうかいてん: 150-152?°C(lit.)

- ふってん: 527.1°C at 760 mmHg

- フラッシュポイント: 286.7°C

- 屈折率: 53 ° (C=10, H2O)

- PH値: 5.0-7.0 (25℃, 1M in H2O)

- ようかいど: H2O: 1 M at 20 °C, clear, colorless

- すいようせい: Soluble

- あんていせい: Stable. Substances to be avoided include strong oxidizing agents. Combustible.

- PSA: 118.22000

- LogP: -3.37880

- マーカー: 14,4459

- 濃度: 1 mg/mL in 0.1% benzoic acid

- 光学活性: [α]25/D +52.5 to +53°, c = 10 in water + trace NH4OH

- まぐれ当たり: 3

- ひせんこうど: 52.75 º (c=10, H2O, NH4OH 25 ºC)

- ようかいせい: 水に溶け、アルコールとアセトンに微溶解し、エーテルに溶けない。

- かんど: 湿度に敏感である

- じょうきあつ: 2.59E-13mmHg at 25°C

D(+)-Glucose セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:1

- 危険カテゴリコード: R 21:皮膚との接触は有害である。R 46:遺伝的損傷を引き起こす可能性がある。R 62:生殖能力が弱まるリスク。

- セキュリティの説明: S26-S36/37-S24/25

- 福カードFコード:3

- RTECS番号:LZ6600000

-

危険物標識:

- TSCA:Yes

- セキュリティ用語:S24/25

- リスク用語:R36/37/38

- ちょぞうじょうけん:2-8°C

D(+)-Glucose 税関データ

- 税関コード:2940000000

- 税関データ:

中国税関コード:

2912491000概要:

291249100。アルデヒド類とアルコール類。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%

要約:

291249100。その他のアルデヒドアルコール。付加価値税:17.0%税金還付率:13.0%最恵国関税:5.5%. General tariff:30.0%

D(+)-Glucose 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R097505-50ml |

D(+)-Glucose |

50-99-7 | 40% | 50ml |

¥234 | 2023-06-14 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016159-1kg |

D(+)-Glucose |

50-99-7 | GR | 1kg |

¥83 | 2023-06-14 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003756-500g |

D(+)-Glucose |

50-99-7 | AR | 500g |

¥36 | 2023-06-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0048-25g |

D(+)-Glucose |

50-99-7 | 98.0%(GC) | 25g |

¥140.0 | 2022-06-10 | |

| Enamine | EN300-109407-100.0g |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

50-99-7 | 95.0% | 100.0g |

$61.0 | 2025-03-21 | |

| Apollo Scientific | BIFS0119-500g |

D-(+)-Glucose, anhydrous |

50-99-7 | 500g |

£18.00 | 2025-02-21 | ||

| Enamine | EN300-109407-0.1g |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

50-99-7 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-109407-10.0g |

(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanal |

50-99-7 | 95.0% | 10.0g |

$27.0 | 2025-03-21 | |

| Omicron Biochemicals | GLC-077-0.050g |

D-[3,5-2H2]glucose |

50-99-7 | 0.050g |

$650 | 2024-07-19 | ||

| Oakwood | 094756-5g |

D-(+)-Glucose |

50-99-7 | 99% | 5g |

$9.00 | 2024-07-19 |

D(+)-Glucose 合成方法

合成方法 1

合成方法 2

はんのうじょうけん

1.1 5 mbar, 370 °C → 765 °C

リファレンス

The interplay between chemistry and heat/mass transfer during the fast pyrolysis of cellulose

,

Reaction Chemistry & Engineering,

2016,

1(5),

555-566

合成方法 3

はんのうじょうけん

1.1 Catalysts: Xylanase Solvents: Water ; 60 min, pH 9, 70 °C

1.2 Solvents: Water ; 15 min, 70 °C

1.2 Solvents: Water ; 15 min, 70 °C

リファレンス

Toward Valorization of the Effluent from Xylanase Prebleaching of Eucalypt Kraft Pulp Using a Nanofiltration Purification Step

,

Industrial & Engineering Chemistry Research,

2023,

62(39),

16037-16047

合成方法 4

はんのうじょうけん

1.1 Reagents: Hydrochloric acid Solvents: Water ; 2 h, reflux

リファレンス

A New 3,4-seco-Lupane Derivative from Lasianthus gardneri

,

Journal of Natural Products,

2004,

67(5),

911-913

D(+)-Glucose Raw materials

D(+)-Glucose Preparation Products

- Xylotetraose (22416-58-6)

- L-Gulose (6027-89-0)

- Xylohexaose (49694-21-5)

- L-Xylose (609-06-3)

- D-Arabinose (10323-20-3)

- Stigmasterol (83-48-7)

- (1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol (498-07-7)

- Acetaldehyde, hydroxy-(9CI) (141-46-8)

- Benzoic acid,3-amino-2-hydroxy-5-nitro- (831-51-6)

- 1,6-Anhydro-β-d-cellotriose (78797-67-8)

- D(+)-Glucose (50-99-7)

- D(+)-Xylose (58-86-6)

- 5-Hydroxymethylfurfural (67-47-0)

- D-Erythrose (583-50-6)

- Aspirin (50-78-2)

- Xylotriose (47592-59-6)

- Cellobiosan (35405-71-1)

- D-Galactose (59-23-4)

- Xylobiose (6860-47-5)

- 4-O-Methyl-D-glucuronic Acid (4120-73-4)

- L-Threose (95-44-3)

- 1,4-b-D-Xylopentaose (49694-20-4)

D(+)-Glucose サプライヤー

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

(CAS:50-99-7)D(+)-Glucose

注文番号:006

在庫ステータス:50

はかる:190

清らかである:99.5%

最終更新された価格情報:Friday, 12 January 2024 15:41

価格 ($):0

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:50-99-7)D(+)-Glucose

注文番号:LE18742

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:20

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:50-99-7)D-无水葡萄糖

注文番号:LE2470922

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:39

価格 ($):discuss personally

D(+)-Glucose 関連文献

-

Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692

-

Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:50-99-7)DEXTROSE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:50-99-7)D(+)-Glucose

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ